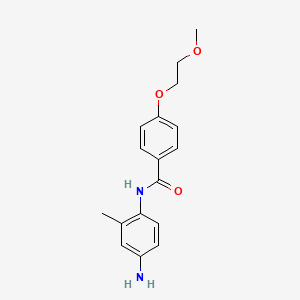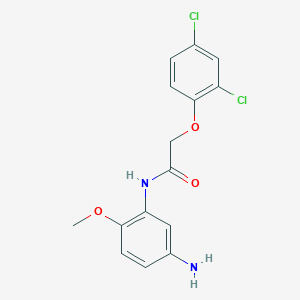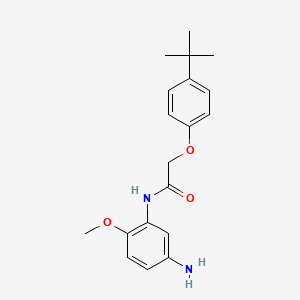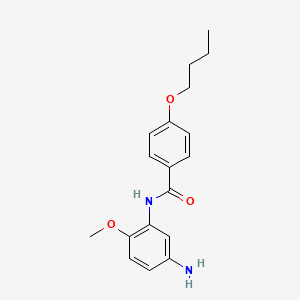
N-(4-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide, also known as AMMEB, is a novel compound that has recently been studied for its potential applications in scientific research. AMMEB has a wide variety of biochemical and physiological effects that make it a promising compound for further research and development.
Scientific Research Applications
Gastrokinetic Activity
A study by Kato et al. (1992) focused on the synthesis of various benzamide derivatives, including ones similar to N-(4-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide, for their gastrokinetic activity. These compounds were evaluated based on their effects on gastric emptying in rats, with some derivatives demonstrating potent in vivo activity (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Anticonvulsant Properties
Lambert et al. (1995) synthesized and evaluated the anticonvulsant activity of ameltolide analogs, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide. These compounds showed effectiveness in maximal electroshock seizure tests, indicating their potential as anticonvulsant agents (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Histone Deacetylase Inhibition
Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective histone deacetylase (HDAC) inhibitor. This compound was shown to block cancer cell proliferation, induce cell-cycle arrest and apoptosis, and is considered promising for cancer treatment (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).
Molecular Structure Analysis
Demir et al. (2015) analyzed the molecular structure of a novel benzamide molecule using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This study provided insights into the geometric and electronic properties of benzamide derivatives, contributing to understanding their potential applications in various scientific fields (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Antioxidant Activity
Jovanović et al. (2020) explored the antioxidant properties of amino-substituted benzamide derivatives, including their electrochemical oxidation mechanisms. This research is crucial for understanding the free radical scavenging activity of antioxidants and has implications for the development of new antioxidant agents (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Neuroleptic Activity
Iwanami et al. (1981) synthesized benzamides as potential neuroleptics. They evaluated their effects on stereotyped behavior in rats, finding a correlation between structure and activity. This research contributes to understanding the potential use of benzamide derivatives in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-11-14(18)5-8-16(12)19-17(20)13-3-6-15(7-4-13)22-10-9-21-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCIUDLPJNYNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385015.png)









![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)